molecular formula C18H18N4OS B2483511 (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1235667-86-3

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2483511
CAS No.: 1235667-86-3
M. Wt: 338.43
InChI Key: KZUNFOFQCRUZPF-UHFFFAOYSA-N
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Description

The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that features a pyrrole ring, a thiazole ring, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The pyrrole and thiazole rings are then coupled using a suitable linker, often involving a carbonyl group.

    Introduction of the Phenylpiperazine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the pyrrole and thiazole rings.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the phenylpiperazine moiety.

Scientific Research Applications

Chemistry

In chemistry, (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to understand its binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone
  • (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-ethylpiperazin-1-yl)methanone
  • (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-benzylpiperazin-1-yl)methanone

Uniqueness

The uniqueness of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-17(16-14-24-18(19-16)22-8-4-5-9-22)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUNFOFQCRUZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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